3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid
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Overview
Description
Sulanemadlin, also known by its development code ALRN-6924, is an experimental drug primarily developed for the treatment of cancer. It is a stapled peptide that mimics the N-terminal domain of the tumor suppressor protein p53. Sulanemadlin is designed to bind to MDM2 and MDMX, leading to the induction of apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulanemadlin is synthesized using peptide stapling technology, which involves the incorporation of non-natural amino acids to stabilize the peptide’s α-helical structure. The synthesis typically involves solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to introduce the staple .
Industrial Production Methods: The industrial production of Sulanemadlin involves large-scale SPPS, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The process ensures high purity and yield, which are critical for clinical applications .
Types of Reactions:
Binding Reactions: Sulanemadlin binds to MDM2 and MDMX, inhibiting their interaction with p53.
Apoptosis Induction: The binding of Sulanemadlin to MDM2 and MDMX leads to the activation of p53, which in turn induces apoptosis in tumor cells.
Common Reagents and Conditions:
Reagents: Non-natural amino acids, coupling reagents for SPPS, and cyclization agents.
Major Products: The primary product of these reactions is the stapled peptide Sulanemadlin, which exhibits enhanced stability and cell permeability compared to linear peptides .
Scientific Research Applications
Chemistry: As a model for studying peptide stapling techniques and their impact on peptide stability and function.
Biology: For investigating the role of p53 in cell cycle regulation and apoptosis.
Medicine: As a therapeutic agent for the treatment of cancers, particularly those with wild-type p53.
Industry: Potential use in the development of other stapled peptides for therapeutic applications.
Mechanism of Action
Sulanemadlin exerts its effects by mimicking the N-terminal domain of p53 and binding to MDM2 and MDMX. This binding prevents the degradation of p53, leading to its accumulation and activation. Activated p53 induces cell cycle arrest and apoptosis in tumor cells. The molecular targets of Sulanemadlin are MDM2 and MDMX, which are key regulators of p53 activity .
Comparison with Similar Compounds
Nutlin-3: A small molecule inhibitor of MDM2 that also activates p53.
RG7112: Another MDM2 inhibitor with a similar mechanism of action.
MI-773: A dual inhibitor of MDM2 and MDMX, similar to Sulanemadlin.
Uniqueness of Sulanemadlin: Sulanemadlin is unique in that it is a stapled peptide, which provides enhanced stability and cell permeability compared to small molecule inhibitors. This allows for more effective inhibition of MDM2 and MDMX and subsequent activation of p53 .
Properties
CAS No. |
1451199-98-6 |
---|---|
Molecular Formula |
C95H140N20O23 |
Molecular Weight |
1930.2 g/mol |
IUPAC Name |
3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |
InChI |
InChI=1S/C95H140N20O23/c1-50(2)44-69(106-60(13)117)88(133)113-76(59(12)116)91(136)111-72(46-61-30-24-23-25-31-61)90(135)115-95(15)43-29-22-20-18-16-17-19-21-28-42-94(14,92(137)105-58(11)82(127)103-56(9)81(126)102-55(8)80(125)101-54(7)79(124)100-53(6)78(123)99-52(5)77(97)122)114-89(134)70(45-51(3)4)108-84(129)67(38-40-74(96)119)107-83(128)57(10)104-86(131)73(48-63-49-98-66-33-27-26-32-65(63)66)110-87(132)71(47-62-34-36-64(118)37-35-62)109-85(130)68(112-93(95)138)39-41-75(120)121/h17,19,23-27,30-37,49-59,67-73,76,98,116,118H,16,18,20-22,28-29,38-48H2,1-15H3,(H2,96,119)(H2,97,122)(H,99,123)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,131)(H,105,137)(H,106,117)(H,107,128)(H,108,129)(H,109,130)(H,110,132)(H,111,136)(H,112,138)(H,113,133)(H,114,134)(H,115,135)(H,120,121)/t52-,53+,54+,55+,56+,57+,58+,59-,67+,68+,69+,70+,71+,72+,73+,76+,94+,95-/m1/s1 |
InChI Key |
VDLGAZDAHPLOIR-XOZIGYNVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCCC=CCCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N)CC(C)C)CCC(=O)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC(C)C)CCC(=O)N |
Origin of Product |
United States |
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